molecular formula C8H13N3O2 B183212 2-Dimethylamino-4,6-dimethoxypyrimidine CAS No. 56873-65-5

2-Dimethylamino-4,6-dimethoxypyrimidine

Cat. No. B183212
CAS RN: 56873-65-5
M. Wt: 183.21 g/mol
InChI Key: LQJYTNBYICJMDK-UHFFFAOYSA-N
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Description

2-Dimethylamino-4,6-dimethoxypyrimidine is a chemical compound with the formula C6H9N3O2 . It is identified as a degradation product of sulfosulphuron in agricultural soil . It has been isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum .


Synthesis Analysis

2-Dimethylamino-4,6-dimethoxypyrimidine (ADM) can be prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions .


Molecular Structure Analysis

The molecular weight of 2-Dimethylamino-4,6-dimethoxypyrimidine is 155.1546 . The IUPAC Standard InChI is InChI=1S/C6H9N3O2/c1-10-4-3-5 (11-2)9-6 (7)8-4/h3H,1-2H3, (H2,7,8,9) .

Scientific Research Applications

  • Antimicrobial Activity : Some 4,6-dimethoxy pyrimidine derivatives, including those related to 2-Dimethylamino-4,6-dimethoxypyrimidine, have shown significant antimicrobial activity against various bacterial strains, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli, Mercan, & Yavuz, 2013).

  • Synthesis of Novel Derivatives : Research has demonstrated the utility of 2-Dimethylamino-4,6-dimethoxypyrimidine in the synthesis of novel pyrimidine derivatives, including pyrimido[4,5-d]pyrimidines and other biologically significant compounds (Prajapati & Thakur, 2005; Prajapati, Gohain, & Thakur, 2006).

  • Safer Synthesis Methods : A study demonstrated the synthesis of 2-amino-4,6-dimethoxypyrimidine using dimethyl carbonate as a safer alternative to conventional toxic reagents, highlighting the chemical's role in environmentally friendly synthesis methods (Xiong, Zhou, & Xiao, 2014).

  • Hydrogen Bonding Studies : Hydrogen bonding in 2-amino-4,6-dimethoxypyrimidine and its derivatives has been studied, contributing to our understanding of molecular interactions and crystal structures (Low, Quesada, Marchal, Melguizo, Nogueras, & Glidewell, 2002).

  • Photophysical Properties and Sensing Applications : Certain pyrimidine-phthalimide derivatives, which include 2-dimethylamino groups, have been synthesized and investigated for their photophysical properties and potential as colorimetric pH sensors (Yan, Meng, Li, Ge, & Lu, 2017).

  • Two-Photon Absorption Chromophores : 2-Dimethylamino-4,6-dimethoxypyrimidine derivatives have been used in the synthesis of two-photon absorption chromophores, demonstrating their application in photonic and optoelectronic technologies (Liu, Wang, Wu, Li, Sun, & Wang, 2010).

Safety And Hazards

2-Dimethylamino-4,6-dimethoxypyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)8-9-6(12-3)5-7(10-8)13-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJYTNBYICJMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356946
Record name 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-4,6-dimethoxypyrimidine

CAS RN

56873-65-5
Record name 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BE Landberg - 1970 - ir.library.oregonstate.edu
LIST OF FIGURES Figure Page 1. Hydrazinolysis of 5-nitropyrimidines as reported by Krackov. 3 2. Reaction mechanism elucidated by Lehmkuhl. 7 3. Reaction scheme of 2-…
Number of citations: 0 ir.library.oregonstate.edu

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